REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:14]=[CH:13][CH:12]=[CH:11][C:5]=1[C:6](OCC)=[O:7])[CH3:2].O.[NH2:16][NH2:17]>C(O)C>[CH2:1]([O:3][C:4]1[CH:14]=[CH:13][CH:12]=[CH:11][C:5]=1[C:6]([NH:16][NH2:17])=[O:7])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred with 300 ml of cyclohexane at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 7 hours
|
Duration
|
7 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is extensively concentrated
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with 50 ml of cold cyclohexane each time
|
Type
|
CUSTOM
|
Details
|
finally dried in a vacuum oven at 35° C.
|
Type
|
CUSTOM
|
Details
|
300 mbar overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=C(C(=O)NN)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |